2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Beschreibung
2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a tetrahydropyrimidine derivative characterized by a pyrrolidinylmethyl substituent at position 5 of the pyrimidine ring. Its structure combines a carboxylic acid moiety with a saturated pyrimidine core, enabling diverse intermolecular interactions (e.g., hydrogen bonding) critical for biological activity.
Eigenschaften
IUPAC Name |
2,4-dioxo-5-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-8-6(5-13-3-1-2-4-13)7(9(15)16)11-10(17)12-8/h1-5H2,(H,15,16)(H2,11,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBAEOUOXKOGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(NC(=O)NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a synthetic compound that belongs to the class of pyrimidines. Its unique structure contributes to its biological activity, which has been the subject of various studies. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 239.23 g/mol
- CAS Number : 4232-50-2
The biological activity of 2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The compound exhibits:
- Antimicrobial Properties : Research indicates that derivatives of pyrimidines can inhibit bacterial growth by interfering with nucleic acid synthesis and other cellular processes .
- Antitumor Activity : Some studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression .
Pharmacological Effects
The pharmacological effects of 2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid include:
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit enzymes such as β-lactamases and other proteases that are critical for bacterial survival .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .
Study on Antimicrobial Activity
In a study evaluating the antimicrobial properties of various pyrimidine derivatives, 2,6-Dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid was tested against several strains of bacteria. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study on Antitumor Activity
A study focused on the antitumor effects of this compound involved treating human cancer cell lines with varying concentrations. The findings suggested that the compound induces apoptosis in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Tetrahydropyrimidine derivatives exhibit significant structural diversity, particularly at position 5 of the pyrimidine ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives
Key Comparisons
The piperidin-1-ylmethyl analog (CAS 4116-21-6) has a six-membered ring, which may alter conformational flexibility and binding kinetics relative to the five-membered pyrrolidine ring .
Electronic and Steric Influences Electron-withdrawing groups like trifluoromethoxy (in the analog from ) increase polarity and metabolic stability, whereas iodo substituents () enable halogen bonding and radiopharmaceutical applications . The amino group (CAS 7164-43-4) enhances hydrogen-bonding capacity but introduces toxicity risks (e.g., skin/eye irritation) .
Pharmacological Potential Tetrahydropyrimidines with bulkier substituents (e.g., pyrrolidinylmethyl, piperidinylmethyl) are more likely to act as enzyme inhibitors due to steric complementarity with protein pockets . Smaller derivatives (e.g., 5-methyl) may exhibit improved solubility but reduced target specificity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2,6-dioxo-5-(pyrrolidin-1-ylmethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid?
- Methodology : Multi-step synthesis involving:
- Step 1 : Condensation of a pyrrolidine derivative with a pyrimidine precursor under basic conditions (e.g., KCO/DMF) to introduce the pyrrolidin-1-ylmethyl group .
- Step 2 : Cyclization and oxidation using reagents like POCl or HO to form the dioxo-tetrahydropyrimidine core .
- Step 3 : Acidic hydrolysis (e.g., HCl/THF) to generate the carboxylic acid moiety .
- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography (C-18 reverse-phase silica).
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- 1H NMR : Assign peaks for pyrrolidine methylene protons (δ 2.5–3.5 ppm) and pyrimidine NH/OH groups (δ 10–12 ppm) in DMSO-d .
- HPLC : Use a C-18 column (mobile phase: acetonitrile/0.1% TFA) to confirm purity >95% .
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H] and fragmentation patterns .
Q. What are the critical safety and storage protocols for handling this compound?
- Hazard Mitigation : Wear PPE (gloves, goggles) due to irritant properties (H315, H319, H335) .
- Storage : Store in airtight containers under dry conditions at room temperature to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified pyrrolidine or pyrimidine substituents (e.g., fluorinated or methyl groups) to assess impact on target binding .
- Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence-based assays (IC determination) .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) between batches be resolved?
- Troubleshooting Steps :
- Solvent Effects : Re-run NMR in alternative deuterated solvents (e.g., CDCl vs. DMSO-d) to assess hydrogen bonding .
- Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidation derivatives) .
Q. What computational strategies are effective for predicting target interactions?
- Approaches :
- Molecular Docking : Use AutoDock Vina with PyMOL to model binding to ATP-binding pockets (PDB: 1ATP) .
- QSAR Modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to predict activity of novel analogs .
Q. How can solubility and stability challenges in aqueous buffers be addressed?
- Strategies :
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